molecular formula C14H10N2OS2 B2435480 N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 304685-17-4

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2435480
CAS No.: 304685-17-4
M. Wt: 286.37
InChI Key: IHNBNQPQBCJQAK-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiazole and thiophene moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 4-phenyl-1,3-thiazole-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of thiazole and thiophene rings with a carboxamide group. This structural arrangement imparts distinct electronic and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its versatility and potential for scientific research and industrial applications .

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-13(12-7-4-8-18-12)16-14-15-11(9-19-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBNQPQBCJQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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